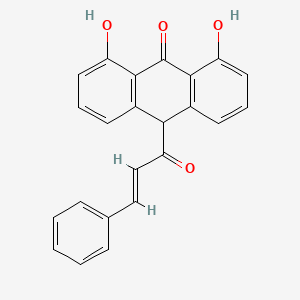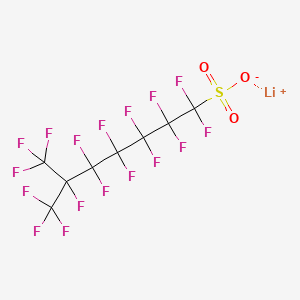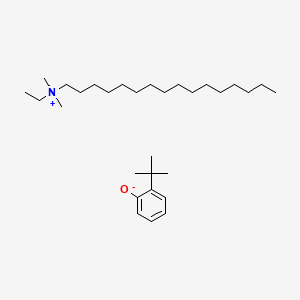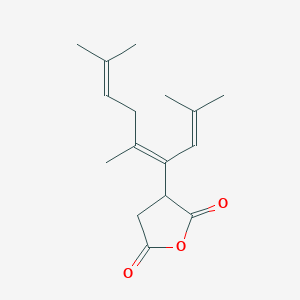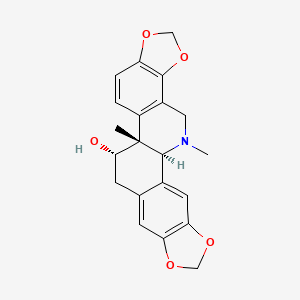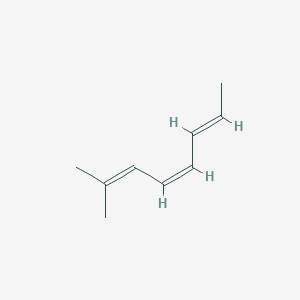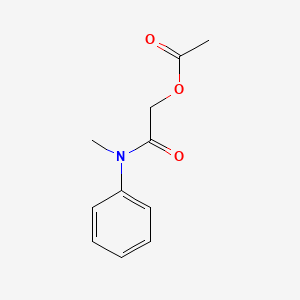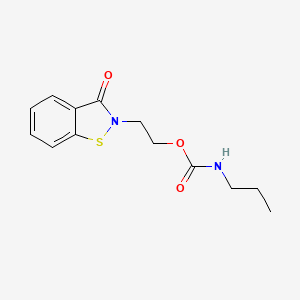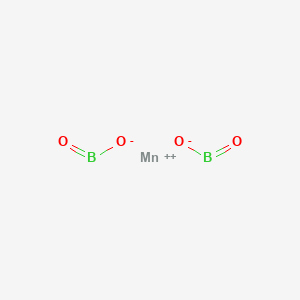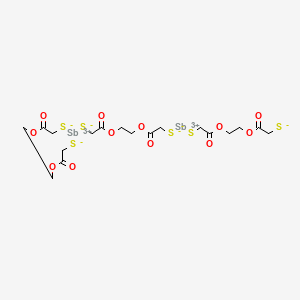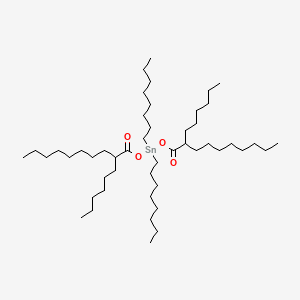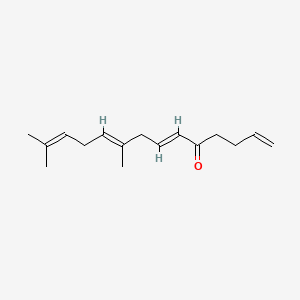
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.
Industrial Production Methods
In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
1,6,9,12-Tetradecatetraen-5-one: Lacks the 9,13-dimethyl groups, resulting in different chemical properties and reactivity.
1,6,9,12-Tetradecatetraen-5-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
1,6,9,12-Tetradecatetraen-5-al:
Uniqueness
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is unique due to its specific arrangement of double bonds and the presence of the 9,13-dimethyl groups. These structural features contribute to its distinct chemical properties and make it a valuable compound for various research applications.
属性
CAS 编号 |
72927-82-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+ |
InChI 键 |
CDQMGJIMWCZPBY-LFLKHMTOSA-N |
手性 SMILES |
CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C |
规范 SMILES |
CC(=CCC=C(C)CC=CC(=O)CCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


